2-(4-bromophenyl)-N-(pyridin-4-ylmethyl)acetamide
Description
2-(4-Bromophenyl)-N-(pyridin-4-ylmethyl)acetamide (IUPAC name: N-(pyridin-4-ylmethyl)-2-(4-bromophenyl)acetamide) is a brominated aromatic acetamide derivative featuring a pyridinylmethyl substituent on the amide nitrogen. Structurally, it consists of a 4-bromophenyl group linked via an acetamide bridge to a pyridin-4-ylmethyl moiety.
The pyridine ring introduces hydrogen-bonding and π-stacking capabilities, which may influence its intermolecular interactions and solubility .
Properties
IUPAC Name |
2-(4-bromophenyl)-N-(pyridin-4-ylmethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrN2O/c15-13-3-1-11(2-4-13)9-14(18)17-10-12-5-7-16-8-6-12/h1-8H,9-10H2,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBRZKVOFAOJDSH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)NCC2=CC=NC=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Table 1: Key Physical Properties of Selected Acetamide Derivatives
Key Observations :
- Yield : Thiazolidinedione derivatives (e.g., 4j in ) exhibit higher yields (~96%) compared to thiazolone analogs (~15–21% in ), likely due to optimized reaction conditions.
- Melting Points : Thiazolidinedione derivatives (253–288°C) have higher melting points than thiazolone analogs (162–232°C), attributed to increased planarity and hydrogen-bonding capacity .
- Solubility : The pyridin-4-ylmethyl group in the target compound may enhance water solubility compared to purely aromatic substituents (e.g., bromophenyl), as seen in Py4MA derivatives .
Key Insights :
- FPR Modulation: Thiazolone derivatives () and pyridazinone analogs () show potent FPR activity, with the latter achieving FPR2 specificity through 4-methoxybenzyl substitution . The target compound’s pyridine group may mimic these interactions but requires empirical validation.
- Antimicrobial Activity: Thiazolidinedione derivatives () exhibit notable antimicrobial effects, likely due to the electrophilic 2,4-dione moiety disrupting bacterial membranes .
- Structural Determinants: Electron-withdrawing groups (e.g., bromo, nitro) enhance receptor binding in FPR agonists, while bulky substituents (e.g., triazinoindole in ) may limit bioavailability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
